molecular formula C18H17FN4O2 B2706748 6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 1436158-54-1

6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No. B2706748
CAS RN: 1436158-54-1
M. Wt: 340.358
InChI Key: ZSUOPFLHIXKRGA-UHFFFAOYSA-N
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Description

6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Synthesis, Molecular Docking, and Biological Evaluations

Research has focused on synthesizing novel pyridine and fused pyridine derivatives, leveraging different chemical reactions to create compounds with potential biological activities. These compounds, including various hybrids, have undergone in silico molecular docking screenings against specific target proteins, revealing moderate to good binding energies. Such studies are crucial for identifying potential therapeutic agents and understanding their interaction mechanisms at the molecular level (Flefel et al., 2018).

Chemical Structure and Activity Relationship

Structural Analysis and DFT Calculations

Another aspect of research has involved the synthesis and structural elucidation of pyridazine analogs, followed by Density Functional Theory (DFT) calculations and Hirshfeld surface studies. These studies provide insights into the electronic structure, molecular interactions, and stability of synthesized compounds, which are essential for designing molecules with desired properties (Sallam et al., 2021).

Biological Evaluation

Anticancer and Antioxidant Activities

The evaluation of synthesized compounds for their biological activities, such as antioxidant and anticancer properties, has been a significant area of research. Some compounds have shown promising results in vitro, indicating their potential as therapeutic agents. The methodology includes assessing cytotoxic effects on cancer cell lines and exploring mechanisms of action, such as apoptosis induction (Sunil et al., 2010).

Antibacterial Activity

Design, Synthesis, and Antibacterial Evaluation

The development of new antibacterial agents is critical in the face of rising antibiotic resistance. Research into the synthesis of novel compounds bearing pyrazole moiety and their evaluation against various bacterial strains has shown some compounds to exhibit significant antibacterial activity, highlighting their potential in addressing current challenges in antimicrobial therapy (Nayak & Poojary, 2020).

properties

IUPAC Name

6-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-4-9-22(10-14-5-7-15(19)8-6-14)11-23-18(24)17-16(12(2)20-23)13(3)25-21-17/h1,5-8H,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUOPFLHIXKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)CN(CC#C)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.